molecular formula C10H19NO3 B1266414 2-acetamidooctanoic acid CAS No. 5440-37-9

2-acetamidooctanoic acid

Cat. No.: B1266414
CAS No.: 5440-37-9
M. Wt: 201.26 g/mol
InChI Key: JJGNMSOJTSABGA-UHFFFAOYSA-N
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Description

2-acetamidooctanoic acid is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom

Preparation Methods

Chemical Reactions Analysis

2-acetamidooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, 1-hydroxybenzotriazole, and N-hydroxysuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the acetylation reaction with acetic anhydride produces N-acetyl derivatives of the amino acid .

Properties

CAS No.

5440-37-9

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-acetamidooctanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

JJGNMSOJTSABGA-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)C

5440-37-9

sequence

X

Synonyms

2-(acetylamino)octanoic acid
N-acetyl-2-aminooctanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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